molecular formula C18H17NO3 B5521151 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-

2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-

Cat. No.: B5521151
M. Wt: 295.3 g/mol
InChI Key: VZRQWUCOQKDDBC-VQHVLOKHSA-N
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Description

“2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-” is a synthetic organic compound that features a propenamide backbone with a benzodioxole and phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-” typically involves the following steps:

    Formation of the Propenamide Backbone: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a palladium-catalyzed coupling reaction.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient and consistent production.

    Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the propenamide backbone.

    Substitution: The phenylethyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

    Oxidation Products: May include carboxylic acids or ketones.

    Reduction Products: May include amines or alcohols.

    Substitution Products: Depending on the substituent introduced, a variety of derivatives can be formed.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism by which “2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-” exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and phenylethyl groups may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (Z)-
  • 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-

Uniqueness

  • Structural Features : The (E)-configuration of the propenamide backbone may confer unique chemical and biological properties compared to its (Z)-isomer.
  • Reactivity : Differences in reactivity and stability due to the specific arrangement of substituents.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(19-11-10-14-4-2-1-3-5-14)9-7-15-6-8-16-17(12-15)22-13-21-16/h1-9,12H,10-11,13H2,(H,19,20)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRQWUCOQKDDBC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-
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2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-
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2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-
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2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-
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2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-

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